Moderate TRPV1 Antagonist Activity: A Defined Baseline for Analogue Development
4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide exhibits a quantifiable, moderate antagonist activity at the human TRPV1 receptor, providing a clear experimental baseline against which more potent analogues can be benchmarked [1]. Its IC50 of 1990 nM is substantially higher than that of optimized TRPV1 antagonists like capsazepine or BDBM50442379, but this difference is precisely what makes it a valuable reference compound for structure-activity relationship (SAR) studies [2]. The quantified difference allows researchers to measure the functional impact of subsequent chemical modifications.
| Evidence Dimension | In vitro antagonist potency at human TRPV1 |
|---|---|
| Target Compound Data | IC50 = 1990 nM (1.99 µM) |
| Comparator Or Baseline | BDBM50442379 (a potent sulfonamide-based TRPV1 antagonist): Ki = 0.050 nM |
| Quantified Difference | ~39,800-fold lower potency (higher IC50/Ki) |
| Conditions | Human TRPV1 expressed in CHOK1 cells; inhibition of pH 6.0-6.3 induced activity; FLIPR assay [1] |
Why This Matters
This data establishes the compound as a well-characterized, lower-potency reference standard essential for calibrating assays and validating the potency of novel TRPV1 antagonists in a research setting.
- [1] BindingDB. BDBM50385656: Antagonist activity at human TRPV1 expressed in CHOK1 cells. ChEMBL Assay ID CHEMBL3102685. Accessed 2026. View Source
- [2] BindingDB. BDBM50442379: Ki=0.050 nM for human TRPV1 antagonism. Accessed 2026. View Source
